Superior Potency in Radioligand Binding: Icatibant vs. Non-Peptide Antagonist FR173657
In a direct radioligand binding assay using guinea-pig ileum preparations, Icatibant (HOE-140) exhibited a significantly higher affinity for the B2 receptor compared to the non-peptide antagonist FR173657. The pKi value for Icatibant was 10.5, corresponding to a Ki of approximately 0.32 nM, while FR173657 showed a pKi of 8.7, corresponding to a Ki of approximately 2.0 nM . This represents a greater than 6-fold higher affinity for Icatibant.
| Evidence Dimension | B2 Receptor Binding Affinity (pKi/Ki) |
|---|---|
| Target Compound Data | pKi = 10.5 (Ki ≈ 0.32 nM) |
| Comparator Or Baseline | FR173657: pKi = 8.7 (Ki ≈ 2.0 nM) |
| Quantified Difference | ~6.3-fold higher affinity for Icatibant |
| Conditions | Guinea-pig ileum membrane preparations, [3H]bradykinin displacement |
Why This Matters
Higher binding affinity translates to greater potency in functional assays, potentially allowing for lower compound usage and reduced off-target effects in both in vitro and in vivo studies.
- [1] Meini, S., Patacchini, R., Giuliani, S., Lazzeri, M., Turini, D., Maggi, C. A., & Lecci, A. (2000). Peptide and non-peptide bradykinin B2 receptor agonists and antagonists: a reappraisal of their pharmacology in the guinea-pig ileum. European Journal of Pharmacology, 409(2), 185-194. doi: 10.1016/S0014-2999(00)00850-5. View Source
